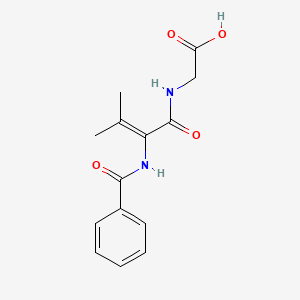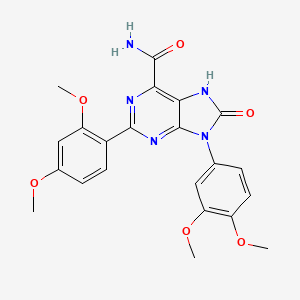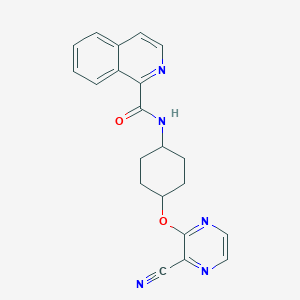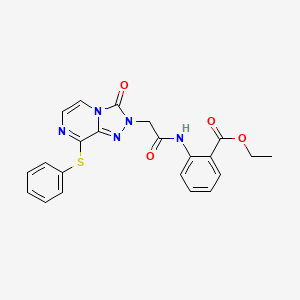
2-(2-Benzamido-3-methylbut-2-enamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzamido-3-methylbut-2-enamido)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-[(1S)-1-carboxy-2-(2-methyl-3-phenylprop-2-enamido)ethyl]benzamide and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-(2-Benzamido-3-methylbut-2-enamido)acetic acid is not fully understood. However, research suggests that the compound may work by inhibiting the activity of enzymes such as DPP-4. By inhibiting these enzymes, the compound may help to regulate blood sugar levels and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of DPP-4, which is involved in the regulation of blood sugar levels. The compound has also been shown to have anti-inflammatory effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-Benzamido-3-methylbut-2-enamido)acetic acid in lab experiments is its potential as an inhibitor of enzymes such as DPP-4. This makes the compound a valuable tool in the study of diabetes and other metabolic disorders. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on 2-(2-Benzamido-3-methylbut-2-enamido)acetic acid. One area of research is the compound's potential as an anti-inflammatory agent. Further studies are needed to determine the compound's mechanism of action and its efficacy in vivo. Another area of research is the development of more efficient synthesis methods for the compound, which would increase its availability and reduce its cost. Finally, researchers may also explore the potential of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-(2-Benzamido-3-methylbut-2-enamido)acetic acid involves a multistep process. The first step involves the synthesis of 2-methyl-3-phenylpropenoic acid through the reaction of benzaldehyde and acetic anhydride. The second step involves the reaction of 2-methyl-3-phenylpropenoic acid with thionyl chloride to form 2-chloro-3-methylphenylpropanoic acid. The third step involves the reaction of 2-chloro-3-methylphenylpropanoic acid with ethyl glycinate hydrochloride to form ethyl N-(2-chloro-3-methylphenyl)-N-(ethoxycarbonyl)glycinate. The fourth step involves the reaction of ethyl N-(2-chloro-3-methylphenyl)-N-(ethoxycarbonyl)glycinate with benzamide to form this compound.
Scientific Research Applications
2-(2-Benzamido-3-methylbut-2-enamido)acetic acid has various scientific research applications. One of the significant applications of this compound is in the field of drug discovery. Researchers have studied the compound's potential as an inhibitor of various enzymes, including the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are used in the treatment of type 2 diabetes. This compound has also been studied for its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
2-[(2-benzamido-3-methylbut-2-enoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(2)12(14(20)15-8-11(17)18)16-13(19)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,20)(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAPKEAXRYEUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2945810.png)
![Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2945811.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2945812.png)
![6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2945815.png)

![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2945817.png)
![2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2945819.png)

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2945824.png)
![5-[benzyl(ethyl)sulfamoyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2945827.png)
![(2-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2945829.png)
![7-Cyclohexyl-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)


